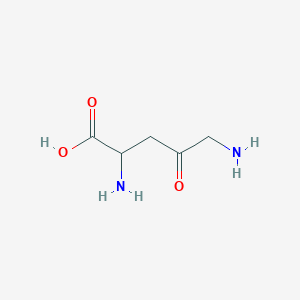

2,5-Diamino-4-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Diamino-4-oxopentanoic acid, also known as L-Glutamine, is a non-essential amino acid that plays a crucial role in various metabolic processes. It is synthesized from glutamic acid and ammonia and serves as a principal carrier of nitrogen in the body. This compound is an important energy source for many cells and is involved in numerous biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-4-oxopentanoic acid typically involves the reaction of L-glutamic acid with ammonia. One common method includes the use of benzyl chloroformate (CbzCl) to protect the amino group, followed by the addition of ammonia to form the desired product. The reaction is carried out in an aqueous medium with the pH maintained at 10-12 using sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4-oxopentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino groups can participate in substitution reactions to form various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted amino acids, and oxidized products. These derivatives have diverse applications in pharmaceuticals, agrochemicals, and other industries .

Scientific Research Applications

2,5-Diamino-4-oxopentanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various complex molecules.

Biology: The compound is essential for cell culture media and is used in studies related to cell metabolism and growth.

Medicine: It is used in the treatment of conditions such as sickle cell disease and as a nutritional supplement.

Mechanism of Action

The mechanism of action of 2,5-Diamino-4-oxopentanoic acid involves its role as a nitrogen carrier and energy source. It is involved in the synthesis of proteins, nucleotides, and other essential biomolecules. The compound acts on various molecular targets, including enzymes involved in nitrogen metabolism and energy production pathways .

Comparison with Similar Compounds

Similar Compounds

L-Glutamic acid: A precursor to 2,5-Diamino-4-oxopentanoic acid, involved in similar metabolic pathways.

L-Glutamine-13C5: A labeled version used in metabolic studies.

Levoglutamide: Another derivative with similar properties.

Uniqueness

This compound is unique due to its dual role as a nitrogen carrier and energy source. Its ability to participate in a wide range of biochemical reactions makes it indispensable in various fields of research and industry .

Biological Activity

2,5-Diamino-4-oxopentanoic acid (also known as L-Glutamine) is an amino acid derivative with significant biological relevance. Its unique structure, which includes two amino groups and a carboxylic acid group, facilitates various biochemical interactions and metabolic functions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C5H10N2O3

- Molecular Weight : Approximately 146.14 g/mol

- Chirality : Exists in two enantiomeric forms; the (S)-enantiomer is biologically active.

Biological Functions

This compound plays critical roles in various biological processes:

- Protein Synthesis : It serves as a substrate in the biosynthesis of proteins and nucleotides, essential for cellular function and growth.

- Nitrogen Metabolism : The compound is involved in nitrogen metabolism, contributing to the synthesis of other amino acids and biomolecules.

- Immune Function : It has been shown to influence immune responses, potentially enhancing the function of immune cells.

The biological activity of this compound is mediated through its interactions with specific enzymes and receptors:

- Enzyme Interactions : It acts as a substrate or inhibitor for various enzymes involved in metabolic pathways. For instance, it can modulate enzyme activity related to amino acid metabolism.

- Signal Transduction : The compound may influence signaling pathways that regulate cellular proliferation and differentiation.

Case Studies

- Metabolic Pathways : Research indicates that this compound is integral to several metabolic pathways. A study highlighted its role in the urea cycle and how it affects nitrogen balance in organisms.

- Therapeutic Potential : Ongoing studies are investigating its potential applications in medicine, particularly as a precursor for drug development targeting metabolic disorders.

- Immune Modulation : A clinical trial explored its effects on immune response enhancement in patients undergoing stress or trauma, showing promising results in improving recovery outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| (R)-2,5-Diamino-5-oxopentanoic acid | C5H10N2O3 | 0.91 | Enantiomer with distinct biological activities |

| 2,4-Diamino-4-oxobutanoic acid | C4H8N2O3 | 0.91 | Shorter carbon chain; involved in different metabolic pathways |

| (S)-tert-butyl 4,5-diamino-5-oxopentanoate | C9H16N2O3 | 0.90 | Tertiary butyl group provides steric hindrance affecting reactivity |

This table illustrates the structural similarities and differences between this compound and related compounds, highlighting how these variations can influence their biological activities.

Properties

CAS No. |

111652-32-5 |

|---|---|

Molecular Formula |

C5H10N2O3 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

2,5-diamino-4-oxopentanoic acid |

InChI |

InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10) |

InChI Key |

SURWICONOPIANU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.